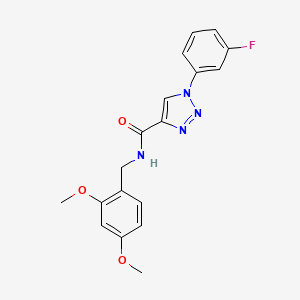

N-(2,4-dimethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,4-Dimethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-fluorophenyl group at position 1 and a 2,4-dimethoxybenzyl carboxamide moiety at position 2. This scaffold is structurally analogous to bioactive compounds targeting cancer, microbial infections, and metabolic disorders . The 2,4-dimethoxybenzyl group enhances lipophilicity and may influence pharmacokinetic properties, while the 3-fluorophenyl substituent contributes to electronic effects and target binding .

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-(3-fluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3/c1-25-15-7-6-12(17(9-15)26-2)10-20-18(24)16-11-23(22-21-16)14-5-3-4-13(19)8-14/h3-9,11H,10H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURJHLMISMKZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction between an azide and an alkyne.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Dimethoxybenzyl Moiety: The dimethoxybenzyl group can be attached through a reductive amination reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Research has shown that triazole compounds, including N-(2,4-dimethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, exhibit potent antifungal properties. The compound's structure allows it to interact effectively with fungal enzymes, leading to inhibition of growth. For instance, studies indicate that derivatives of triazoles demonstrate higher antifungal activity compared to traditional antifungals like fluconazole . The presence of the 1H-1,2,3-triazole moiety is crucial for this activity as it enhances binding affinity to fungal targets.

Antibacterial Properties

The compound also shows promise as an antibacterial agent. Triazoles have been reported to possess broad-spectrum antibacterial effects against various strains of bacteria. For example, certain triazole derivatives have demonstrated significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed for therapeutic use in treating bacterial infections .

Anticancer Potential

Emerging studies suggest that triazole compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific interactions between the triazole ring and cancer cell receptors are being explored to understand the mechanisms underlying these effects . This potential opens avenues for developing new cancer therapies based on this compound.

Agricultural Applications

Pesticidal Activity

The compound's structural characteristics make it a candidate for developing new agrochemicals. Triazoles are known for their efficacy as fungicides and insecticides. Research indicates that compounds with similar structures can disrupt the life cycles of pests and pathogens affecting crops .

Material Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of triazole units into polymer backbones is being investigated for applications in coatings and advanced materials .

Case Studies

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1H-1,2,3-Triazole-4-Carboxamide Derivatives

Anticancer Activity

- The target compound shares structural similarities with 5-amino-1H-1,2,3-triazole-4-carboxamides, which exhibit antiproliferative effects. For example, 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide demonstrated significant activity against SNB-75 CNS cancer cells (GP = -27.30%) . The absence of a 5-amino group in the target compound may reduce potency, but the 2,4-dimethoxybenzyl group could enhance membrane permeability.

- Compounds with trifluoromethyl substituents (e.g., 5-(trifluoromethyl)-1H-triazole derivatives) showed selective inhibition of c-Met kinase and apoptosis induction in lung cancer (NCI-H522 cells: GP = 68.09%) .

Metabolic and Signaling Pathway Modulation

- Triazole-carboxamide derivatives, such as 1-(2,4-dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3m), modulate Wnt/β-catenin signaling, improving glucose and lipid metabolism in preclinical models .

Physicochemical Properties

Structure-Activity Relationship (SAR) Insights

- Position 1 (R<sup>1</sup>) : Aryl groups with electron-withdrawing substituents (e.g., 3-fluorophenyl, 4-chlorophenyl) enhance target binding via hydrophobic and dipole interactions .

- Carboxamide (R<sup>2</sup>) : Bulky substituents like 2,4-dimethoxybenzyl may improve metabolic stability but could reduce solubility. Fluorinated benzyl groups (e.g., 2,4-difluorophenyl) balance lipophilicity and polarity .

- Position 5: Amino or trifluoromethyl groups at position 5 significantly boost anticancer activity, as seen in c-Met inhibitors .

Biological Activity

N-(2,4-dimethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-[(2,4-dimethoxyphenyl)methyl]-1-(3-fluorophenyl)triazole-4-carboxamide

- Molecular Formula : CHFNO

- Molecular Weight : 356.36 g/mol

- CAS Number : 1226446-52-1

The compound features a triazole ring, which is known for its diverse biological activities, and modifications that enhance its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can modulate enzyme activity or receptor binding, leading to different biological effects. Specific interactions include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.

- Receptor Modulation : It can bind to receptors that influence cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted the potential therapeutic applications of this compound in various disease models:

Antitrypanosomal Activity

A study evaluated the efficacy of triazole-based hybrids against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that certain analogs exhibited potent activity with IC values significantly lower than standard treatments:

| Compound | IC (µM) |

|---|---|

| 1d | 0.21 |

| 1f | 1.23 |

| 1g | 2.28 |

These findings suggest that triazole derivatives can effectively reduce parasite load in vitro and offer a promising direction for developing new treatments against Chagas disease .

Cytotoxicity Studies

Cytotoxicity assessments were conducted on various human tumor cell lines. The compound demonstrated low toxicity with IC values exceeding 100 µM against MDA-MB-231 and PC3 cell lines. This indicates a favorable selectivity profile, making it a candidate for further development in cancer therapies .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized several triazole derivatives, including this compound. The synthesis involved a click chemistry approach using azides and alkynes. Biological evaluations indicated promising antitumor and antimicrobial activities .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted how modifications to the triazole ring and substituents affected biological activity. Compounds with electron-donating groups showed enhanced activity against T. cruzi, while maintaining low cytotoxicity in mammalian cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dimethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and how can yield be maximized?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling. For example, 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is reacted with (2,4-dimethoxybenzyl)amine using EDC·HCl and HOBt·H₂O as coupling agents in the presence of excess triethylamine (typically 1.5–2.0 eq.). Solvents like DMF or dichloromethane are used under nitrogen at room temperature for 12–24 hours .

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., from ethanol) improves purity. Yields ≥80% are achievable with strict stoichiometric control of reagents .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Key Techniques :

- ESI-MS/HRMS : To confirm molecular weight (e.g., m/z [M+H]⁺ observed vs. calculated) .

- ¹H/¹³C NMR : Assign peaks for aromatic protons (e.g., 2,4-dimethoxybenzyl group: δ ~3.8 ppm for OCH₃, δ ~4.6 ppm for CH₂), triazole protons (δ ~8.5–9.0 ppm), and fluorophenyl signals (split patterns due to meta-F) .

- IR Spectroscopy : Confirm carbonyl stretch (C=O, ~1680 cm⁻¹) and triazole ring vibrations (~1560 cm⁻¹) .

Q. How can researchers address solubility limitations in biological assays?

- Strategies :

- Use DMSO as a primary solvent (stock solutions at 10–50 mM) with dilution in assay buffers (final DMSO ≤1% v/v) .

- Co-solvents like PEG-400 or cyclodextrins enhance aqueous solubility without destabilizing proteins .

- Structural modifications (e.g., introducing polar groups like -NH₂ or -OH) improve solubility but require SAR validation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?

- Critical Substituents :

- 2,4-Dimethoxybenzyl Group : Electron-donating methoxy groups enhance binding to hydrophobic enzyme pockets (e.g., Hsp90 or kinase targets) .

- 3-Fluorophenyl Moiety : Fluorine’s electronegativity improves membrane permeability and metabolic stability .

- Triazole Core : Acts as a hydrogen-bond acceptor, critical for target engagement (e.g., B-Raf kinase inhibition) .

Q. How should contradictory biological activity data (e.g., IC₅₀ variability) be resolved?

- Troubleshooting Steps :

- Verify compound purity (>95% via HPLC) and stability (e.g., no degradation in DMSO over 7 days) .

- Standardize assay conditions (e.g., ATP concentration in kinase assays, pH, temperature) .

- Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

- In Vitro Approaches :

- Kinase Profiling : Use panels like Eurofins’ "KinaseHotSpot" to identify off-target effects .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

Q. How can in vivo efficacy studies be designed to evaluate therapeutic potential?

- Protocol Recommendations :

- Animal Models : Use diet-induced obese mice (for metabolic disorders) or xenograft models (e.g., renal cancer RXF 393 cells) .

- Dosing : Administer orally (10–50 mg/kg/day) with pharmacokinetic analysis (plasma t₁/₂, Cₘₐₓ) .

- Biomarkers : Monitor glucose tolerance (OGTT) or tumor volume reduction via MRI .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cancer cell lines?

- Factors to Consider :

- Cell Line Variability : Genetic backgrounds (e.g., SNB-75 CNS cancer vs. RXF 393 renal cancer) affect drug response .

- Microenvironment : Hypoxia or stromal interactions in 3D spheroid models vs. 2D monolayers .

- Assay Endpoints : Compare MTT (mitochondrial activity) vs. Caspase-3/7 activation (apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.